Cas no 1269478-85-4 ((S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride)

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride
- (1S)-1-(4-fluorophenyl)butan-1-amine,hydrochloride
- AKOS015968884
- Y10286
- (1S)-1-(4-Fluorophenyl)butan-1-amine;hydrochloride
- (1S)-1-(4-FLUOROPHENYL)BUTYLAMINE-HCl
- AKOS015923303
- (1S)-1-(4-Fluorophenyl)butylamine HCl
- (1S)-1-(4-fluorophenyl)butan-1-amine hydrochloride
- SCHEMBL2034769
- (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1)
- 1269478-85-4
- DTXSID00704218
- Benzenemethanamine, 4-fluoro-alpha-propyl-, hydrochloride (1:1), (alphaS)-
- (1S)-1-(4-Fluorophenyl)butylamine hydrochloride
- AS-72069
- MFCD12757052
- (S)-1-(4-Fluorophenyl)butan-1-aminehydrochloride
- AM20040170
- CS-0061430
- DB-300077
-
- MDL: MFCD12757052
- インチ: 1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1
- InChIKey: OSTHHMQMMDZLCD-PPHPATTJSA-N
- ほほえんだ: Cl.FC1C=CC(=CC=1)[C@H](CCC)N
計算された属性
- せいみつぶんしりょう: 203.08800
- どういたいしつりょう: 203.0877053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 119
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02000
- LogP: 4.12790
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S940921-250mg |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 250mg |
¥665.10 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S940921-100mg |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 100mg |
¥346.50 | 2022-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42555-1g |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 1g |
¥1340.0 | 2024-07-16 | |
eNovation Chemicals LLC | D756095-1g |
Benzenemethanamine, 4-fluoro-a-propyl-, hydrochloride (1:1), (aS)- |
1269478-85-4 | 95% | 1g |
$215 | 2024-06-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S940921-1g |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 1g |
¥1,634.40 | 2022-08-31 | |
Key Organics Ltd | AS-72069-100MG |
(1S)-1-(4-fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | >95% | 100mg |
£147.29 | 2025-02-08 | |
1PlusChem | 1P000WWN-100mg |
Benzenemethanamine, 4-fluoro-α-propyl-, hydrochloride (1:1), (αS)- |
1269478-85-4 | 97% | 100mg |
$37.00 | 2025-02-18 | |
A2B Chem LLC | AA41847-1g |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 1g |
$196.00 | 2024-04-20 | |
Ambeed | A438715-250mg |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride |
1269478-85-4 | 95% | 250mg |
$85.0 | 2024-04-25 | |
abcr | AB460616-250mg |
(1S)-1-(4-Fluorophenyl)butylamine HCl; . |
1269478-85-4 | 250mg |
€186.20 | 2024-04-20 |
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochlorideに関する追加情報
Recent Advances in the Study of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1269478-85-4)
The compound (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1269478-85-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its fluorophenyl moiety, is being explored for its potential applications in drug development, particularly as a building block for bioactive molecules. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses, making it a compound of interest for researchers in medicinal chemistry and neuroscience.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient asymmetric synthesis of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride using a novel catalytic system. The researchers employed a chiral palladium catalyst to achieve high enantioselectivity (up to 98% ee) and yield (85%), demonstrating a scalable route for its production. This advancement addresses previous challenges in obtaining the compound in optically pure form, which is critical for its application in drug discovery.
Pharmacological investigations have revealed that (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride exhibits affinity for serotonin and dopamine receptors, suggesting potential applications in central nervous system (CNS) disorders. In vitro studies using human receptor binding assays showed moderate activity at the 5-HT2A receptor (Ki = 120 nM), indicating possible utility in the development of novel antipsychotic or antidepressant agents. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.
Another area of active research involves the use of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride as a precursor for the synthesis of more complex pharmaceutical compounds. A recent patent application (WO2023056789) describes its incorporation into novel sigma-1 receptor ligands with potential neuroprotective effects. The structural flexibility of this amine allows for diverse modifications, making it a valuable scaffold in medicinal chemistry.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride. Issues such as blood-brain barrier penetration, metabolic stability, and potential off-target effects need to be systematically addressed. Current research efforts are focusing on structural optimization through computational modeling and structure-activity relationship (SAR) studies to improve the compound's drug-like properties.
In conclusion, (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride represents an important intermediate in pharmaceutical research with multiple potential applications. The recent advancements in its synthesis and pharmacological characterization provide a solid foundation for future drug discovery efforts. Continued research into its mechanism of action and therapeutic potential will be crucial for realizing its full value in the treatment of CNS disorders and other medical conditions.
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